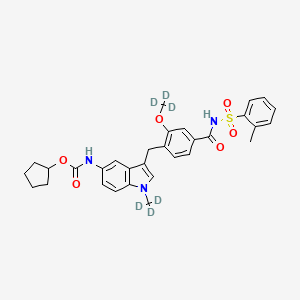
Zafirlukast-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast-d6: is a deuterated form of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The deuterium substitution in this compound enhances its pharmacokinetic properties, making it a valuable compound in scientific research and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid Dispersion Technique: Zafirlukast-d6 can be synthesized using a solid dispersion technique to improve its aqueous solubility.
Compression Coating Technology: Another method involves the formulation of this compound into a chronotherapeutic drug delivery system using compression coating technology.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned techniques, ensuring high purity and consistent quality. The process includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zafirlukast-d6 undergoes oxidative coupling reactions, particularly involving sp3 C-H bond activation.
Common Reagents and Conditions:
Oxidizing Agents: Sodium persulfate for oxidative coupling.
Major Products: The primary products formed from these reactions are modified indole derivatives, which retain the core structure of this compound while exhibiting enhanced pharmacological properties .
Scientific Research Applications
Chemistry: Zafirlukast-d6 is used as a tracer in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion. The deuterium substitution helps in tracking the compound more accurately .
Biology: In biological research, this compound is used to study the role of leukotriene receptors in various physiological and pathological processes. It helps in elucidating the mechanisms of leukotriene-mediated inflammation and immune responses .
Medicine: this compound is investigated for its potential therapeutic applications beyond asthma, including its anti-inflammatory and anti-bacterial effects. It has shown promise in reducing the growth of Mycobacterium abscessus, a pathogen responsible for pulmonary infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its enhanced stability and bioavailability make it a valuable component in advanced therapeutic products .
Mechanism of Action
Zafirlukast-d6 exerts its effects by selectively and competitively antagonizing leukotriene D4 and E4 receptors (LTD4 and LTE4). These receptors are involved in the pathophysiology of asthma, including airway constriction, mucus production, and inflammation. By blocking these receptors, this compound reduces bronchoconstriction and inflammation, improving respiratory function .
Comparison with Similar Compounds
Uniqueness of this compound:
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuteriomethoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3D3 |
InChI Key |
YEEZWCHGZNKEEK-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


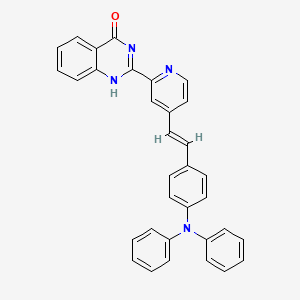

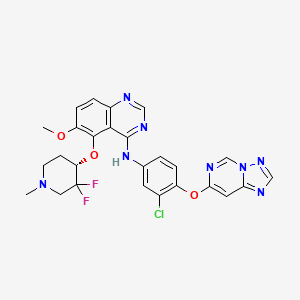
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
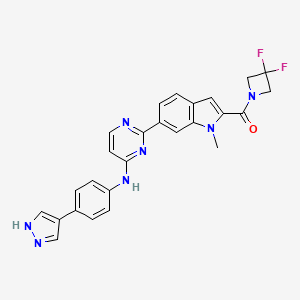
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)


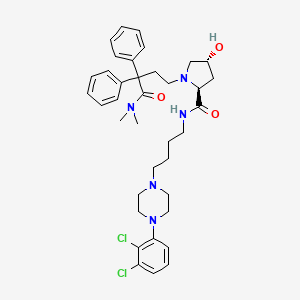

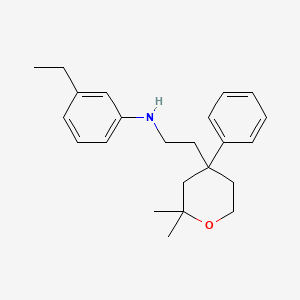
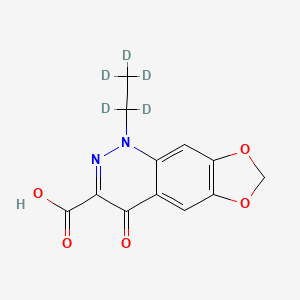
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
